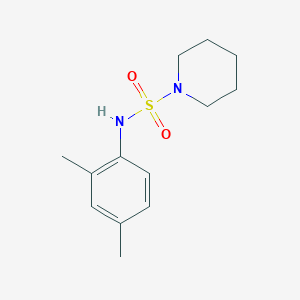
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of piperazine-based compounds that have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound acts as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. This compound has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes. This compound has been found to have analgesic effects, which may be mediated by its action on the opioid system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has several advantages for lab experiments. It is a well-characterized compound that can be synthesized with high yield and purity. This compound has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, this compound also has limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of pain and addiction. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid, which is then coupled with 5-chloro-2-methoxyaniline to form this compound. The synthesis of this compound has been reported in several studies and can be achieved with high yield and purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(20)12-16(18)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-15(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBGLAUNJJOYSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)




![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)







